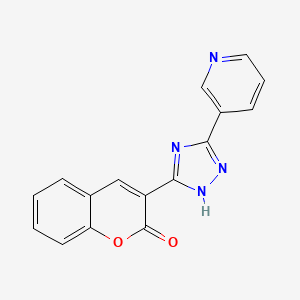
3-(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one” is a complex organic molecule that contains a pyridine ring and a triazole ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring and a triazole ring. These rings are likely connected by a carbon chain. The exact structure would need to be determined by techniques such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyridine and triazole rings. Pyridine is a basic compound and can participate in a variety of reactions, including electrophilic substitution . Triazoles are known to undergo a variety of chemical reactions, including reactions with electrophiles, nucleophiles, and free radicals .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyridine is a polar compound and is miscible with water . Triazoles are generally stable and resistant to oxidation and reduction .Applications De Recherche Scientifique
Synthesis and Biological Activities
The compound 3-(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one is a part of a broader class of compounds known for their diverse biological activities. Research studies have focused on synthesizing various derivatives of chromen-2-one and investigating their antimicrobial activities. For example, Ali and Ibrahim (2010) synthesized novel fused nitrogen heterocyclic systems linked with a chromone moiety and screened them for antimicrobial activity, discovering compounds with significant activities against reference drugs (Ali & Ibrahim, 2010).
Antioxidant Properties
Another significant area of research is the exploration of the antioxidant properties of chromen-2-one derivatives. Bekircan et al. (2008) synthesized new triazole derivatives featuring the chromen-2-one structure and tested them for antioxidant and antiradical activities, contributing to the understanding of the compound's potential in oxidative stress-related conditions (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Coordination Polymers and Crystal Structures
Research into the structural aspects of chromen-2-one derivatives has also been significant. Du et al. (2016) synthesized novel coordination polymers based on a derivative similar to our compound of interest, highlighting its use in forming diverse molecular architectures with potential applications in materials science (Du et al., 2016).
Corrosion Inhibition
The corrosion inhibition capabilities of pyridyl substituted triazoles, including structures related to the compound , have been explored. Ansari, Quraishi, and Singh (2014) demonstrated that these compounds could serve as effective corrosion inhibitors for mild steel in hydrochloric acid, offering potential applications in protecting industrial materials (Ansari, Quraishi, & Singh, 2014).
Photophysical Properties and Solar Cell Applications
Lastly, the photophysical properties of ruthenium triazole complexes, incorporating pyridyl and triazole functionalities, have been studied for their use in dye-molecules in regenerative solar cells. This research indicates the compound's potential utility in the development of new materials for solar energy conversion (Lees et al., 1999).
Orientations Futures
Propriétés
IUPAC Name |
3-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2/c21-16-12(8-10-4-1-2-6-13(10)22-16)15-18-14(19-20-15)11-5-3-7-17-9-11/h1-9H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFNXXRDGYIFFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=NN3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-3-(dimethylamino)-1-(2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B2640903.png)
![1-(1,3-benzoxazol-2-yl)-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B2640904.png)

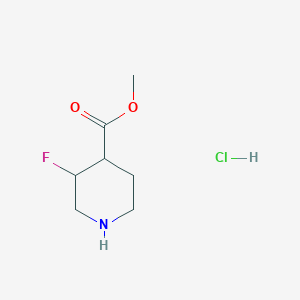
![2-chloro-5-[(diethylamino)sulfonyl]-N-(3,5-dimethoxyphenyl)benzamide](/img/structure/B2640910.png)

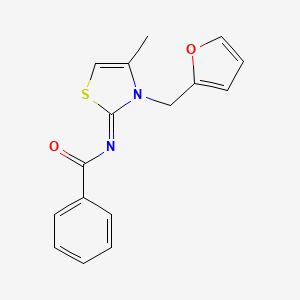
![5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2640915.png)
![2-cyclohexyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2640916.png)
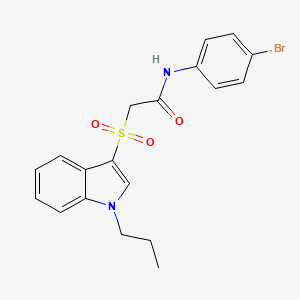
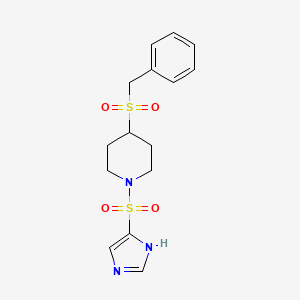
![5-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2640919.png)
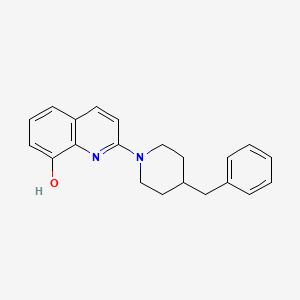
![N-(5-chloro-2-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2640923.png)
